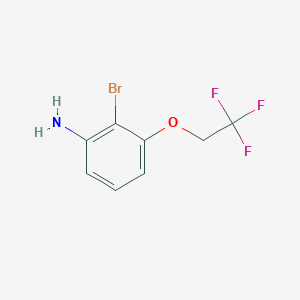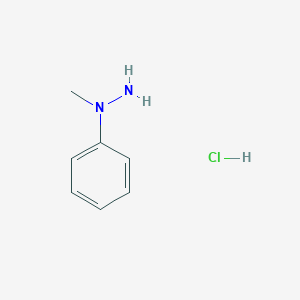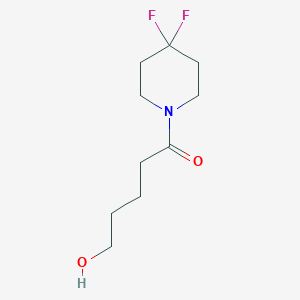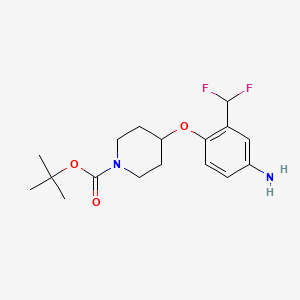
tert-Butyl 4-(4-amino-2-(difluoromethyl)phenoxy)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-4-(4-Amino-2-(Difluormethyl)phenoxy)piperidin-1-carboxylat ist eine synthetische organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Aufmerksamkeit erregt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Piperidinring, eine Phenoxygruppe und einen tert-Butylester umfasst. Das Vorhandensein der Difluormethylgruppe trägt zu ihren besonderen chemischen Eigenschaften bei und macht sie zu einer wertvollen Verbindung für verschiedene Anwendungen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl-4-(4-Amino-2-(Difluormethyl)phenoxy)piperidin-1-carboxylat beinhaltet typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung der Phenoxygruppe: Die Phenoxygruppe wird eingeführt, indem ein geeignetes Phenolderivat mit einer halogenierten Piperidinverbindung unter basischen Bedingungen umgesetzt wird.
Einführung der Difluormethylgruppe: Die Difluormethylgruppe wird unter Verwendung eines Difluormethylierungsmittels, wie z. B. Difluormethyljodid, in Gegenwart einer Base eingeführt.
Aminierung: Die Aminogruppe wird durch eine nucleophile Substitutionsreaktion unter Verwendung eines geeigneten Amins eingeführt.
Veresterung: Der letzte Schritt beinhaltet die Veresterung des Piperidinrings mit tert-Butylchlorformiat zur Bildung des tert-Butylesters.
Industrielle Produktionsmethoden
Die industrielle Produktion von tert-Butyl-4-(4-Amino-2-(Difluormethyl)phenoxy)piperidin-1-carboxylat folgt ähnlichen Synthesewegen, wird aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von kontinuierlichen Fließreaktoren, automatisierter Synthese und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-amino-2-(difluoromethyl)phenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Group: The phenoxy group is introduced by reacting a suitable phenol derivative with a halogenated piperidine compound under basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is incorporated using a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyl-4-(4-Amino-2-(Difluormethyl)phenoxy)piperidin-1-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroderivate zu bilden.
Reduktion: Die Difluormethylgruppe kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Phenoxygruppe kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Nitroderivate der Verbindung.
Reduktion: Reduzierte Formen der Difluormethylgruppe.
Substitution: Verschiedene substituierte Phenoxyderivate.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-4-(4-Amino-2-(Difluormethyl)phenoxy)piperidin-1-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird wegen seines Potenzials als biochemische Sonde untersucht.
Medizin: Wird wegen seines potenziellen therapeutischen Nutzens erforscht, unter anderem als Zwischenprodukt bei der Arzneimittelsynthese.
Industrie: Wird bei der Entwicklung neuartiger Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-4-(4-Amino-2-(Difluormethyl)phenoxy)piperidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Die Difluormethylgruppe spielt eine entscheidende Rolle bei der Verbesserung der Bindungsaffinität und Selektivität der Verbindung. Der Piperidinring und die Phenoxygruppe tragen zur Gesamtstabilität und Reaktivität der Verbindung bei.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(4-amino-2-(difluoromethyl)phenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The piperidine ring and phenoxy group contribute to the overall stability and reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
tert-Butyl-4-(4-Amino-2-(Trifluormethyl)phenyl)piperazin-1-carboxylat: Ähnliche Struktur, jedoch mit einer Trifluormethylgruppe anstelle einer Difluormethylgruppe.
tert-Butyl-4-(4-(Aminomethyl)phenyl)piperidin-1-carboxylat: Enthält eine Aminomethylgruppe anstelle einer Difluormethylgruppe.
1-Boc-4-AP (tert-Butyl-4-(Phenylamino)piperidin-1-carboxylat): Wird als Zwischenprodukt bei der Herstellung von Fentanyl und verwandten Derivaten verwendet.
Einzigartigkeit
tert-Butyl-4-(4-Amino-2-(Difluormethyl)phenoxy)piperidin-1-carboxylat ist aufgrund des Vorhandenseins der Difluormethylgruppe einzigartig, die besondere chemische Eigenschaften wie erhöhte Lipophilie und metabolische Stabilität verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C17H24F2N2O3 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
tert-butyl 4-[4-amino-2-(difluoromethyl)phenoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24F2N2O3/c1-17(2,3)24-16(22)21-8-6-12(7-9-21)23-14-5-4-11(20)10-13(14)15(18)19/h4-5,10,12,15H,6-9,20H2,1-3H3 |
InChI-Schlüssel |
OZCRUZGDAPOJIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



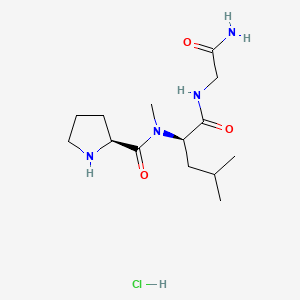
![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)
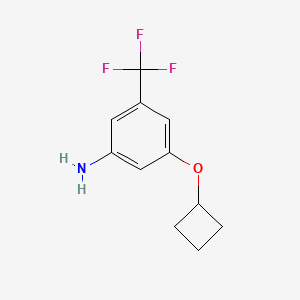
![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)

![(9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}-2-[(triphenylmethyl)carbamoyl]ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B12086985.png)

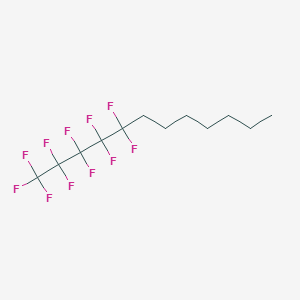

![4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol](/img/structure/B12087001.png)
